

An In-depth Technical Guide to the Preclinical Profile of AZ-1355

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Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

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Disclaimer: This document is based on publicly available information, primarily the abstract of a 1981 preclinical study. The full text of this study, containing detailed quantitative data and specific experimental protocols, was not accessible. Therefore, the information presented herein provides a qualitative overview of the compound **AZ-1355** and is supplemented with generalized experimental methodologies for context.

Introduction

AZ-1355, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine derivative identified as a potent lipid-lowering agent.^[1] Its discovery presented a new chemical scaffold for the development of hypolipidemic drugs, structurally distinct from existing agents at the time, such as clofibrate.^[1] Preclinical investigations in various rodent models have demonstrated its efficacy in reducing serum lipids.^[1] Furthermore, **AZ-1355** exhibits additional pharmacological activities, including the inhibition of platelet aggregation and the modulation of the prostaglandin I₂ (PGI₂)/thromboxane A₂ (TXA₂) ratio, suggesting a potential dual benefit in the management of cardiovascular diseases.^[1] This guide provides a comprehensive summary of the available preclinical data on **AZ-1355**.

Pharmacological Profile

Based on the initial preclinical screening, **AZ-1355** has a multi-faceted pharmacological profile targeting key aspects of cardiovascular disease.

Lipid-Lowering Activity

AZ-1355 has demonstrated significant lipid-lowering effects in various rodent models of hyperlipidemia.^[1] The compound's efficacy has been observed in reducing both serum total cholesterol and triglycerides.^[1] A comparative analysis with the established lipid-lowering drug, clofibrate, indicated that **AZ-1355** possesses a distinct profile.^[1]

Table 1: Summary of the Lipid-Lowering Effects of **AZ-1355** in Rodent Models

Animal Model	Condition	Effect on Serum Lipids
Mice	Triton-induced hyperlipidemia	Lowers total cholesterol ^[1]
Rats	Dietary hyperlipidemia	Lowers total cholesterol and triglycerides ^[1]
Golden Hamsters	Not specified	Reduces serum, liver, and cardiac lipids; Improves the beta/alpha-lipoprotein ratio; Increases HDL cholesterol ^[1]

Anti-Platelet Aggregation Activity

In addition to its effects on lipids, **AZ-1355** has been shown to inhibit platelet aggregation in vivo.^[1] This property suggests a potential therapeutic role in preventing thrombotic events, which are often associated with dyslipidemia and atherosclerosis.

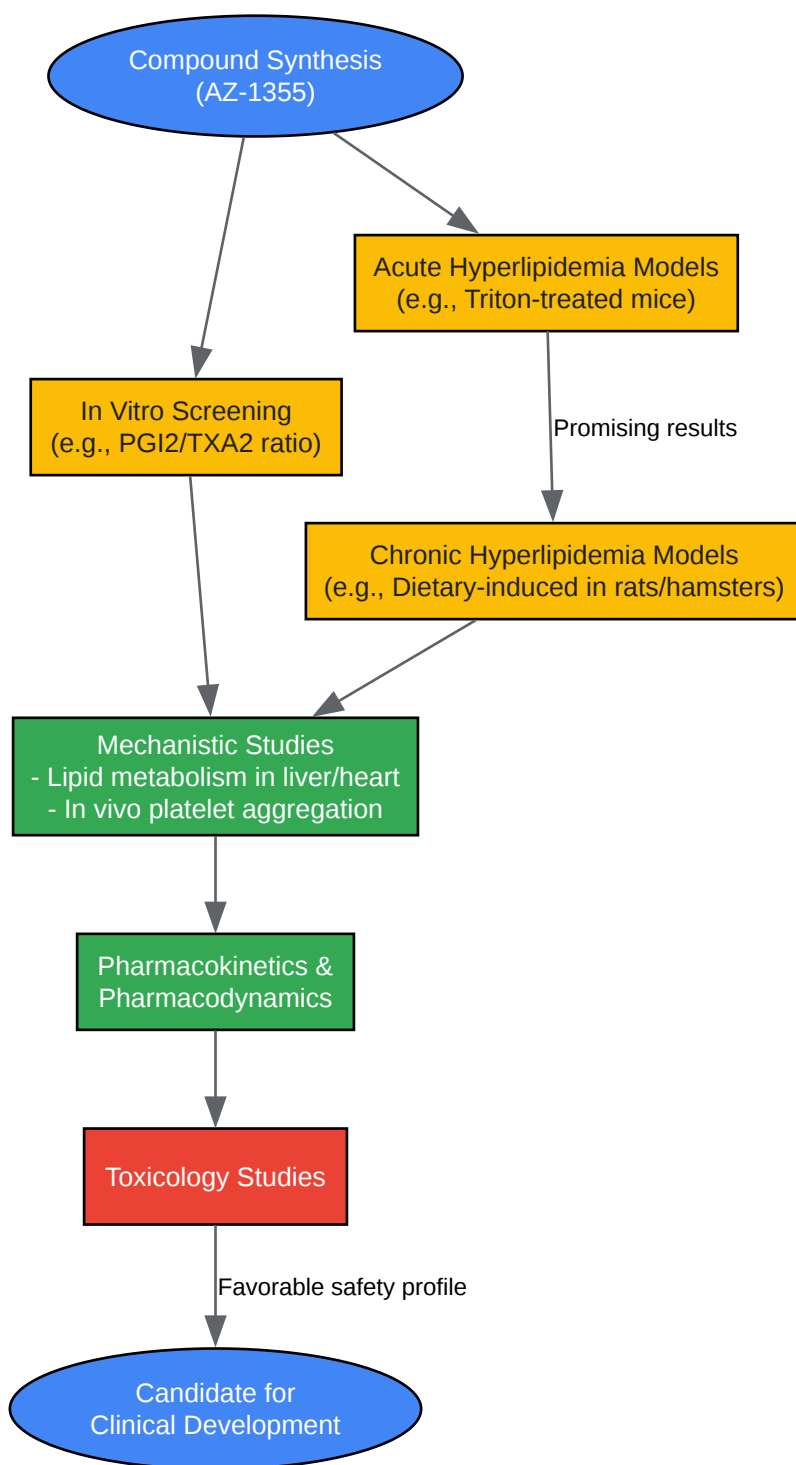
Modulation of Prostaglandin I2/Thromboxane A2 Ratio

The mechanism underlying the anti-platelet effect of **AZ-1355** may be linked to its influence on the balance between prostacyclin (PGI2) and thromboxane A2 (TXA2). In vitro studies have shown that **AZ-1355** elevates the PGI2/TXA2 ratio.^[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 has opposing effects. An increased PGI2/TXA2 ratio would therefore favor an anti-thrombotic state.

Signaling Pathways and Experimental Workflows

Prostaglandin I2 and Thromboxane A2 Signaling in Platelet Aggregation

The balance between PGI₂ and TXA₂ is crucial in regulating platelet aggregation and vascular homeostasis. The following diagram illustrates this pathway and the potential point of intervention for **AZ-1355**.



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References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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